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Compound of Interest

Compound Name: Methantheline bromide

Cat. No.: B1676367

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core structural and functional aspects of
Methantheline bromide, a synthetic anticholinergic agent. With a focus on its quaternary
ammonium structure, this document provides a detailed analysis of its chemical properties,
mechanism of action, and the experimental methodologies used for its characterization.

Introduction to Methantheline Bromide

Methantheline bromide, known by trade names such as Banthine, is a synthetic
antimuscarinic agent.[1] It has been primarily utilized in the management of gastrointestinal
disorders characterized by hypermotility and hypersecretion, such as peptic ulcers and irritable
bowel syndrome (IBS).[1] The therapeutic effects of Methantheline bromide are intrinsically
linked to its core chemical feature: a quaternary ammonium structure, which dictates its
pharmacological activity as a competitive antagonist of acetylcholine at muscarinic receptors.[2]

The Quaternary Ammonium Structure of
Methantheline Bromide

The chemical structure of Methantheline bromide is central to its function. A detailed
examination reveals the significance of its quaternary ammonium cation and the associated
bromide anion.
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Chemical Composition and Molecular Formula

Methantheline bromide is chemically designated as N,N-Diethyl-N-methyl-2-[(9H-xanthen-9-
ylcarbonyl)oxy]ethanaminium bromide.[3] Its molecular formula is C21H26BrNO3, with a
molecular weight of 420.34 g/mol .[3][4]

Structural Analysis

The molecule consists of a bulky xanthene-9-carboxylate ester group connected to a
quaternary ammonium head. The defining feature is the positively charged nitrogen atom,
which is bonded to four carbon atoms: two ethyl groups, one methyl group, and an ethyl linker
to the ester portion. This permanent positive charge is a key determinant of the molecule's
interaction with its biological target. The bromide ion serves as the counter-ion, forming a salt.

Table 1: Chemical and Physical Properties of
Methantheline Bromide

Property Value Reference

diethyl-methyl-[2-(9H-

xanthene-9-
IUPAC Name ) [4]
carbonyloxy)ethyllazanium
bromide
Molecular Formula C21H26BrNO3 [3114]
Molecular Weight 420.34 g/mol [3][4]
CAS Number 53-46-3 [3]
Melting Point 175-176 °C [3]

Freely soluble in water and
Solubility alcohol; practically insoluble in [3]

ether.

White, slightly hygroscopic,
Appearance , IV P [51[6]
crystalline salt.

pH (2% ag. soln) 5.0-5.5 [3]
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Structure-Activity Relationship (SAR)

The quaternary ammonium group is essential for the intrinsic activity of Methantheline
bromide.[7] This positively charged moiety is crucial for the molecule's affinity for muscarinic
receptors, facilitating a strong ionic interaction with a conserved aspartate residue in the third
transmembrane domain of these receptors. The bulky, hydrophobic xanthene group also
contributes to the high-affinity binding. Unlike tertiary amines, which can exist in both charged
and uncharged forms, the permanent positive charge of the quaternary ammonium group
restricts the molecule's ability to cross the blood-brain barrier, thus minimizing central nervous
system side effects.[8]

Mechanism of Action

Methantheline bromide functions as a non-selective, competitive antagonist of acetylcholine
at muscarinic receptors.[2][9] By blocking these receptors, it inhibits the effects of
parasympathetic nervous system stimulation.

Anticholinergic (Antimuscarinic) Effects

Methantheline bromide exerts its effects by blocking the action of acetylcholine on muscarinic
receptors, particularly the M3 subtype, which are prevalent in the smooth muscles and
secretory glands of the gastrointestinal tract.[1] This blockade leads to a reduction in
gastrointestinal motility and a decrease in the production of gastric acid and other digestive
secretions.[1][8]

Signaling Pathway

Muscarinic receptors are G-protein coupled receptors (GPCRs). The M1, M3, and M5 subtypes
are coupled to Gqg/11 proteins, while the M2 and M4 subtypes are coupled to Gi/o proteins.
Methantheline bromide, by blocking these receptors, inhibits their downstream signaling
cascades.
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Muscarinic Receptor Signaling and Inhibition by Methantheline Bromide
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Muscarinic signaling and its inhibition by Methantheline bromide.

Experimental Protocols for Studying Methantheline
Bromide

The characterization of Methantheline bromide's pharmacological profile involves various in
vitro and in vivo experimental assays.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of Methantheline bromide for different
muscarinic receptor subtypes.

Methodology: A competitive radioligand binding assay is a standard method.

o Materials:

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://www.benchchem.com/product/b1676367?utm_src=pdf-body-img
https://www.benchchem.com/product/b1676367?utm_src=pdf-body
https://www.benchchem.com/product/b1676367?utm_src=pdf-body
https://www.benchchem.com/product/b1676367?utm_src=pdf-body
https://www.benchchem.com/product/b1676367?utm_src=pdf-body
https://www.benchchem.com/product/b1676367?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676367?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Membrane preparations from cells expressing a specific human muscarinic receptor
subtype (e.g., CHO-K1 cells).

o Radioligand (e.qg., [?H]-N-methylscopolamine, [3H]-NMS).

o Methantheline bromide.

o Assay buffer (e.g., PBS, pH 7.4).

o Wash buffer (e.g., ice-cold PBS).

o Non-specific binding determinator (e.g., a high concentration of atropine).
o 96-well filter plates with glass fiber filters.

o Scintillation cocktail and a microplate scintillation counter.

e Procedure:

o Reagent Preparation: Prepare serial dilutions of Methantheline bromide in the assay
buffer. The radioligand is diluted to a concentration close to its dissociation constant (Kd).

o Assay Setup: In a 96-well filter plate, set up the following in triplicate:
» Total Binding: Assay buffer, radioligand, and membrane preparation.
= Non-specific Binding: Atropine solution, radioligand, and membrane preparation.

» Competition Binding: Dilutions of Methantheline bromide, radioligand, and membrane
preparation.

o Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or
37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

o Filtration: Terminate the binding reaction by rapid vacuum filtration through the filter plates,
followed by washing with ice-cold wash buffer to separate bound from free radioligand.

o Quantification: After drying the filters, add a scintillation cocktail and measure the
radioactivity using a scintillation counter.
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o Data Analysis: Calculate the specific binding by subtracting non-specific binding from total
binding. The concentration of Methantheline bromide that inhibits 50% of the specific
binding of the radioligand (IC50) is determined by non-linear regression analysis of the
competition curve. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff
equation: Ki = 1C50 / (1 + [L}J/Kd), where [L] is the concentration of the radioligand and Kd
is its dissociation constant.

Table 2: Receptor Binding Affinities (pKi values) of
Propantheline Bromide for Muscarinic Receptor
Subtypes

Note: Specific Ki or pKi values for Methantheline bromide are not readily available in the
surveyed literature. The following data for Propantheline bromide, a structurally and functionally
similar quaternary ammonium anticholinergic, is provided for comparative context.

Receptor Subtype pKi
M1 8.3
M2 7.8
M3 8.5
M4 7.9
M5 8.1

Data is illustrative and compiled from various sources on Propantheline's non-selective profile.

In Vivo Measurement of Gastric Acid Secretion

Objective: To quantify the inhibitory effect of Methantheline bromide on gastric acid secretion
in an animal model.

Methodology: A common model is the pylorus-ligated rat.

e Animals: Male Wistar rats (200-250 g) are typically used. They are fasted for 24-48 hours
before the experiment but allowed free access to water.
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e Procedure:

o

Anesthesia: The rats are anesthetized (e.g., with urethane or a similar agent).

Surgical Preparation: A midline abdominal incision is made, and the pylorus is ligated to
prevent the stomach contents from passing into the duodenum. The esophageal end of
the stomach may also be ligated.

Drug Administration: Methantheline bromide is administered, typically subcutaneously or
intraperitoneally, at various doses. A control group receives the vehicle.

Gastric Juice Collection: After a set period (e.g., 4 hours), the animals are euthanized, and
the stomachs are removed. The gastric contents are collected and centrifuged.

Analysis: The volume of the gastric juice is measured. The free and total acidity are
determined by titration with 0.01 N NaOH using appropriate indicators (e.g., Topfer's
reagent and phenolphthalein).

Data Analysis: The percentage inhibition of gastric acid secretion is calculated for each
dose group relative to the control group.

Table 3: Effect of Propantheline Bromide on Gastric Acid
Secretion in an Animal Model

Note: Specific quantitative in vivo data for Methantheline bromide is limited. The following

data for Propantheline bromide is presented as a representative example of the expected

dose-dependent inhibition of gastric acid secretion.

Dose (mgl/kg, s.c.) % Inhibition of Gastric Acid Output
0.03 ~25%
0.1 ~50%
0.3 ~75%

Data is illustrative and based on studies of propantheline in rhesus monkeys.[10]
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Experimental Workflow Diagram
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A generalized workflow for the preclinical evaluation of anticholinergic drugs.
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Conclusion

The quaternary ammonium structure of Methantheline bromide is the cornerstone of its
pharmacological activity as a potent, non-selective muscarinic antagonist. This permanent
positive charge ensures high-affinity binding to muscarinic receptors, leading to the effective
inhibition of parasympathetic-mediated gastrointestinal motility and secretion. While its clinical
use has been largely superseded by more selective agents with improved side-effect profiles,
Methantheline bromide remains a valuable tool for researchers studying the cholinergic
system and the principles of anticholinergic drug action. The experimental protocols detailed
herein provide a framework for the continued investigation of this and other quaternary
ammonium compounds in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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